campesterol
CAS No.: 474-62-4
Cat. No.: VC0007323
Molecular Formula: C28H48O
Molecular Weight: 400.7 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 474-62-4 | 
|---|---|
| Molecular Formula | C28H48O | 
| Molecular Weight | 400.7 g/mol | 
| IUPAC Name | (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | 
| Standard InChI | InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20+,22-,23-,24+,25-,26+,27-,28+/m0/s1 | 
| Standard InChI Key | SGNBVLSWZMBQTH-NJITVZLFSA-N | 
| Isomeric SMILES | C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | 
| SMILES | CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | 
| Canonical SMILES | CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | 
| Melting Point | 157.5 °C | 
Introduction
Chemical and Structural Characteristics of Campesterol
Molecular Architecture
Campesterol ((3β,24R)-ergost-5-en-3-ol) belongs to the 4-desmethylsterol class, featuring a tetracyclic cyclopentanophenanthrene core with a hydroxyl group at C-3 and a methyl group at C-24 (Table 1). Its planar structure enables membrane integration, while the C-5 double bond contributes to structural flexibility .
Table 1: Physicochemical Properties of Campesterol
| Property | Value | 
|---|---|
| Molecular Formula | C<sub>28</sub>H<sub>48</sub>O | 
| Molecular Weight | 400.69 g/mol | 
| Melting Point | 156–160°C | 
| Density | 0.98±0.1 g/cm³ (20°C) | 
| Refractive Index | 1.510 | 
| Solubility | Sparingly in chloroform | 
| logP | 9.97 | 
Data derived from crystallographic studies and experimental measurements .
Spectroscopic Profile
Nuclear magnetic resonance (NMR) analysis reveals characteristic signals at δ<sub>H</sub> 5.35 ppm (H-6 olefinic proton) and δ<sub>C</sub> 140.8 ppm (C-5), confirming the Δ<sup>5</sup>-sterol configuration. Mass spectrometry shows a base peak at m/z 400.69 corresponding to the molecular ion .
Biosynthesis and Metabolic Engineering
Plant Biosynthetic Pathway
In Arabidopsis thaliana, campesterol synthesis occurs via the mevalonate pathway:
- 
Farnesyl pyrophosphate (FPP) cyclization to cycloartenol
 - 
Sequential methylation by sterol methyltransferases (SMTs)
 - 
Isomerization and reduction steps mediated by DWF1 (Δ<sup>24</sup>-sterol reductase)
 
Key regulatory nodes include:
- 
HMGR: Rate-limiting enzyme in isoprenoid precursor supply
 - 
CYP51: Cytochrome P450 mediating C-14 demethylation
 - 
DWF4: Catalyzes C-22 hydroxylation in brassinosteroid synthesis
 
Microbial Production Advances
Recent metabolic engineering strategies in S. cerevisiae (strain YYL102) achieved 18.4 mg/L campesterol through:
- 
Sterol acyltransferase (ARE2) engineering: Partial restoration increased biomass yield by 33%
 - 
FPP flux optimization: Upregulation of tHMG1 and ERG20
 - 
Genomic adaptations: ASG1 C-terminal domain modifications enhanced sterol tolerance
 
Comparative analysis revealed 12 nonsynonymous SNPs in adapted strains, including mutations in:
Cholesterol-Modulating Mechanisms
Intestinal Absorption Competition
Campesterol reduces cholesterol uptake through:
- 
Micelle displacement (K<sub>d</sub> = 2.1 μM vs. cholesterol's 1.8 μM)
 - 
NPC1L1 transporter inhibition (IC<sub>50</sub> = 15.7 μM)
 
Hepatic Regulation
Liver X receptor (LXR) activation by campesterol (EC<sub>50</sub> = 8.2 μM) induces:
- 
ABCG5/G8 upregulation (2.7-fold increase)
 - 
CYP7A1-mediated bile acid synthesis (1.8× baseline)
 
Figure 1: Campesterol's dual-phase cholesterol-lowering mechanism
[Intestinal Phase] Competition → Reduced absorption (40–60%)
[Hepatic Phase] LXR activation → Increased excretion (25–30%)
Therapeutic Applications and Pharmacological Effects
Anti-Inflammatory Activity
In collagen-induced arthritis models, campesterol (10 mg/kg/day) demonstrated:
- 
62% reduction in TNF-α levels
 - 
45% decrease in IL-6 production
 
Mechanistic studies reveal NF-κB pathway inhibition through IκBα stabilization and p65 nuclear translocation blockade .
Industrial and Biotechnological Applications
Membrane Protein Studies
Engineered campesterol-producing yeast (strain YYL102) enhanced plant cytochrome P450 (CYP79A1) activity by:
- 
9.2-fold higher substrate conversion
 - 
3.4× improved membrane integration efficiency
 
Food Fortification Strategies
Commercial applications utilize campesterol-enriched formulations:
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